molecular formula C11H13BrN2O B11847362 2-(6-bromo-5-methoxy-1H-indol-3-yl)ethanamine

2-(6-bromo-5-methoxy-1H-indol-3-yl)ethanamine

Cat. No.: B11847362
M. Wt: 269.14 g/mol
InChI Key: SUUXLETZLKLOKS-UHFFFAOYSA-N
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Description

2-(6-Bromo-5-methoxy-1H-indol-3-yl)ethanamine is a derivative of indole, a significant heterocyclic system found in natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method includes the Fischer indole synthesis, where the starting material is reacted with phenylhydrazine hydrochloride under acidic conditions to form the indole core .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale bromination reactions followed by purification steps to isolate the desired product. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of various oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. .

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium azide, potassium cyanide.

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(6-bromo-5-methoxy-1H-indol-3-yl)ethanamine involves its interaction with specific molecular targets and pathways. It is known to bind to certain receptors in the body, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Properties

Molecular Formula

C11H13BrN2O

Molecular Weight

269.14 g/mol

IUPAC Name

2-(6-bromo-5-methoxy-1H-indol-3-yl)ethanamine

InChI

InChI=1S/C11H13BrN2O/c1-15-11-4-8-7(2-3-13)6-14-10(8)5-9(11)12/h4-6,14H,2-3,13H2,1H3

InChI Key

SUUXLETZLKLOKS-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C(=CN2)CCN)Br

Origin of Product

United States

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